Pharmacopoeial Identity: EP Impurity E / USP Related Compound G
5-Chlorodescyano Citalopram Oxalate is explicitly codified in the European Pharmacopoeia as 'Citalopram EP Impurity E (Oxalate Salt)' and in the United States Pharmacopeia as 'Citalopram Related Compound G.' In contrast, other structural analogs such as the 5-bromo analog (USP Related Compound H) or the 3-hydroxy analog (USP Related Compound B) are assigned distinct pharmacopoeial designations, each with separate monograph specifications and acceptance criteria [1].
| Evidence Dimension | Pharmacopoeial Identity and Regulatory Specification |
|---|---|
| Target Compound Data | Designated as EP Impurity E / USP Related Compound G; specified limit NMT 0.15% in citalopram hydrobromide monograph |
| Comparator Or Baseline | 5-Bromo analog: Designated as EP Impurity F / USP Related Compound H; 3-Hydroxy analog: Designated as EP Impurity B / USP Related Compound B |
| Quantified Difference | Distinct monograph entries with separate acceptance criteria and reference standard requirements; the target compound is the only 5-chloro descyano analog with official pharmacopoeial recognition |
| Conditions | European Pharmacopoeia and USP-NF monographs for Citalopram Hydrobromide |
Why This Matters
Procurement of a reference standard with the correct pharmacopoeial designation is non-negotiable for regulatory submissions; use of an incorrect analog will result in analytical method rejection.
- [1] USP-NF. Citalopram Hydrobromide Monograph. United States Pharmacopeia. View Source
